molecular formula C14H7ClFNO2 B6400639 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid CAS No. 1261957-07-6

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid

Cat. No.: B6400639
CAS No.: 1261957-07-6
M. Wt: 275.66 g/mol
InChI Key: BKYXFUPWIVEFAR-UHFFFAOYSA-N
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Description

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid is a halogenated aromatic compound with the molecular formula C14H7ClFNO2 This compound is characterized by the presence of chloro, cyano, and fluoro substituents on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, and the benzoic acid moiety can undergo oxidation to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted benzoic acids, while reduction can produce amines.

Scientific Research Applications

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and fluoro can influence its reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(5-cyano-2-fluorophenyl)benzoic acid is unique due to the combination of chloro, cyano, and fluoro substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-4-(5-cyano-2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFNO2/c15-12-6-9(2-3-10(12)14(18)19)11-5-8(7-17)1-4-13(11)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYXFUPWIVEFAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689815
Record name 3-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-07-6
Record name 3-Chloro-5'-cyano-2'-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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